Cas no 2248407-28-3 (3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid)

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a specialized benzoic acid derivative featuring chloro and fluoro substituents, along with a tert-butoxycarbonyl (Boc)-protected amino group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both halogen and Boc-protected amino functionalities enhances its reactivity, enabling selective modifications for the construction of complex molecules. Its structural features contribute to improved stability and handling under standard laboratory conditions. The compound is typically employed in peptide coupling reactions or as a precursor for further functionalization, offering versatility in medicinal chemistry applications. High purity grades are available to ensure reproducibility in synthetic workflows.
3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid structure
2248407-28-3 structure
Product Name:3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
CAS No:2248407-28-3
MF:C12H13ClFNO4
MW:289.687326192856
CID:5923314
PubChem ID:137939732
Update Time:2025-06-22

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(tert-butoxy)carbonyl]amino}-3-chloro-6-fluorobenzoic acid
    • 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
    • EN300-6509489
    • 2248407-28-3
    • Inchi: 1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: JNTUELATCLXNKZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(C(=O)O)=C1NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 289.0517138g/mol
  • Monoisotopic Mass: 289.0517138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 75.6Ų

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Additional information on 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Comprehensive Overview of 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid (CAS No. 2248407-28-3)

3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This benzoic acid derivative is characterized by its unique molecular structure, which includes chloro and fluoro substituents, as well as a tert-butoxycarbonyl (Boc) protected amino group. The compound's CAS registry number, 2248407-28-3, serves as a unique identifier in chemical databases, ensuring precise tracking in scientific literature and regulatory documentation.

The growing interest in halogenated benzoic acids stems from their versatile applications in drug discovery and material science. Researchers are particularly intrigued by the compound's potential as a building block for bioactive molecules, especially in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its utility in creating targeted therapeutics, aligning with current trends in personalized medicine and precision drug design.

From a synthetic chemistry perspective, 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid demonstrates interesting reactivity patterns. The presence of both electron-withdrawing (chloro and fluoro) groups and the Boc-protected amine creates opportunities for selective transformations. This makes it valuable for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry circles. The compound's stability under various conditions has also made it a subject of interest for process chemistry optimization in industrial applications.

Analytical characterization of CAS 2248407-28-3 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and purity, which are critical parameters for research applications. The pharmaceutical industry's increasing focus on quality by design (QbD) principles has further elevated the importance of thorough characterization for compounds like this.

Environmental and safety considerations for 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper chemical safety practices should always be observed. The compound's biodegradation profile and ecotoxicological data are areas of ongoing research, particularly as sustainability becomes a key concern in chemical development.

The commercial availability of 2248407-28-3 through specialty chemical suppliers has facilitated its adoption in various research programs. Pricing and supply chain stability for such niche compounds are frequent topics of discussion among purchasing managers in research institutions. Many suppliers now provide detailed technical data sheets and certificates of analysis, addressing the growing demand for transparency in research chemicals.

In the context of intellectual property, 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid appears in several patent applications, particularly those related to pharmaceutical intermediates and crop protection agents. The compound's structural features make it valuable for creating novel chemical entities with potential therapeutic or agricultural benefits. Patent landscape analysis reveals increasing interest in such functionalized aromatic compounds.

Future research directions for CAS 2248407-28-3 may explore its potential in bioconjugation chemistry or as a precursor for metal-organic frameworks (MOFs). The compound's multifunctional nature positions it well for these emerging applications. Additionally, its role in green chemistry initiatives, particularly in atom-economical transformations, represents an area ripe for investigation as the chemical industry moves toward more sustainable practices.

For researchers working with 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, proper storage conditions are essential to maintain stability. Recommendations typically include protection from moisture at controlled temperatures, with many laboratories opting for desiccated environments. These handling protocols align with broader trends in compound management and sample integrity preservation in modern research facilities.

The analytical community continues to develop improved methods for quantifying 2248407-28-3 in complex matrices. Recent advancements in UHPLC-MS/MS techniques have enhanced detection sensitivity, supporting its use in metabolite identification studies. Such capabilities are particularly valuable given the current emphasis on ADME profiling in drug discovery pipelines.

Academic interest in halogenated benzoic acid derivatives has grown substantially, as evidenced by increasing citations in scientific literature. The specific compound 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid serves as an excellent case study for structure-property relationships in organic chemistry education. Its well-defined characteristics make it suitable for teaching laboratories focusing on advanced synthetic techniques.

Industrial applications of CAS 2248407-28-3 extend beyond pharmaceuticals to include specialty materials development. The compound's aromatic core and functional group array offer possibilities for creating novel polymeric materials with tailored properties. This aligns with market demands for high-performance materials in electronics and coatings applications.

Regulatory aspects surrounding 3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid continue to evolve with changing chemical control frameworks. While currently not subject to significant restrictions, researchers should monitor updates to REACH regulations and other chemical control legislations. Proactive compliance has become a priority for organizations working with synthetic intermediates.

The compound's role in combinatorial chemistry libraries deserves special mention. Its structural features make it a valuable input for diversity-oriented synthesis, particularly in fragment-based drug discovery. This application taps into the growing field of chemical biology, where small molecules serve as tools for probing biological systems.

Looking ahead, 2248407-28-3 may find new applications in diagnostic reagent development or as a standard for analytical method validation. The compound's well-characterized properties and stability make it suitable for these quality-critical applications. Such uses would complement its existing roles in chemical research and development.

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